Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, a formyl group at position 5, a methyl group at position 2, and a 2-pyrimidinylsulfanyl moiety at position 4. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a candidate for pharmaceutical and materials science applications . Its InChIKey (DDCYSJCRTAQJHE-UHFFFAOYSA-N) confirms its stereochemical uniqueness and distinguishes it from analogs with alternative substituents.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyrimidin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-3-27-19(26)16-12(2)24-18(28-20-22-9-4-10-23-20)15(11-25)17(16)13-5-7-14(21)8-6-13/h4-11,17,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYGQSWGFRANDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes functional groups that suggest various therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 415.89 g/mol
- CAS Number : [Not provided in sources]
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrimidine and pyridine moieties suggests potential inhibition of pathways involved in inflammation and cancer progression. Preliminary studies indicate that it may modulate the activity of enzymes related to inflammatory responses and possess cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and pyrimidine groups have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| A | This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| B | This compound | A549 (Lung) | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
| Study | Compound | Model | Effect on Cytokines |
|---|---|---|---|
| C | This compound | RAW264.7 Macrophages | ↓ TNF-alpha, ↓ IL-6 |
Case Studies
-
Case Study: Anticancer Efficacy
- A study involving the administration of the compound in a murine model demonstrated a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, indicating the compound's effectiveness as a potential chemotherapeutic agent.
-
Case Study: Inflammatory Response Modulation
- In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in rats, treatment with the compound resulted in reduced swelling and pain response, alongside decreased levels of inflammatory markers.
Comparison with Similar Compounds
Key Observations:
The absence of metal coordination (unlike manganese pyridinecarboxylates) limits its redox activity but improves stability under physiological conditions .
Functional Group Impact :
- Hydroxy or oxo substituents (e.g., in pyrimidinecarboxylates) increase polarity, whereas formyl and ester groups balance lipophilicity for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
